2-(((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzyloxy group, an oxadiazole ring, a thioether linkage, and a quinazolinone ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and quinazolinone rings are aromatic, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the benzyloxy group could potentially be cleaved under acidic conditions to yield a phenol and a benzyl alcohol . The oxadiazole ring might undergo nucleophilic substitution reactions at the 5-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications
Synthesis and Characterization
- Research has been conducted on the synthesis and characterization of new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring, demonstrating their potential for analgesic and anti-inflammatory activities. This involves cyclization reactions producing novel derivatives with promising biological activities (Dewangan et al., 2016).
- Another study focused on synthesizing substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thiono counterparts, highlighting a one-step reaction process that provides a pathway to new quinazolinone derivatives (Chau, Saegusa, & Iwakura, 1982).
Antitumor Activity
- A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity. Certain derivatives demonstrated significant antitumor activity, suggesting a potential for developing new cancer therapies (Al-Suwaidan et al., 2016).
Antiviral and Antimicrobial Activities
- Novel quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds have shown potential as antimicrobial agents, which could be valuable in addressing various infectious diseases (Habib, Hassan, & El‐Mekabaty, 2013).
- Additionally, some derivatives exhibited antiviral activity against HIV, HSV, and vaccinia viruses, further underscoring the therapeutic potential of these compounds in treating viral infections (Selvam et al., 2010).
Anticonvulsant and Anti-inflammatory Effects
- The synthesis of new thioxoquinazolinone derivatives and their evaluation for anticonvulsant and antimicrobial activities have been explored. Some compounds showed broad spectrum activity against both bacteria and fungi, as well as potent anticonvulsant effects, suggesting a multifaceted potential for neurological and infectious disease applications (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Mechanism of Action
The mechanism of action of this compound would depend on its biological target. For instance, if it were to act as a drug, it might interact with enzymes or receptors in the body. The oxadiazole ring is a common motif in medicinal chemistry and is often involved in hydrogen bonding with biological targets .
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard laboratory safety procedures. The specific hazards would depend on the compound’s reactivity and toxicity, which are not known at this time .
Future Directions
properties
IUPAC Name |
2-[[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-2-16-31-26(32)20-12-6-8-14-22(20)28-27(31)35-18-24-29-25(30-34-24)21-13-7-9-15-23(21)33-17-19-10-4-3-5-11-19/h3-15H,2,16-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFTUPITHWFYCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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